molecular formula C29H26N4O2 B11327989 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11327989
M. Wt: 462.5 g/mol
InChI Key: WGUVJJXIIDGGRS-BUHFOSPRSA-N
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Description

2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reagents and conditionsThe final step involves the addition of the 4-methylphenyl group through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies are required to elucidate the exact pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C29H26N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C29H26N4O2/c1-21-9-11-22(12-10-21)13-14-27-31-26(20-30)29(35-27)33-17-15-32(16-18-33)28(34)19-24-7-4-6-23-5-2-3-8-25(23)24/h2-14H,15-19H2,1H3/b14-13+

InChI Key

WGUVJJXIIDGGRS-BUHFOSPRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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